

Spectroscopic Analysis of 3a,6a-Diphenylglycoluril: A Technical Guide

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Compound of Interest

Compound Name: GLYCOLURIL, 3a,6a-DIPHENYL-

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This technical guide provides an in-depth analysis of the spectroscopic properties of 3a,6a-diphenylglycoluril, a bicyclic bis-urea derivative with potential applications in medicinal chemistry and materials science. The document details the key spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside a comprehensive experimental protocol for its synthesis and characterization.

Core Spectroscopic Data

The structural elucidation of 3a,6a-diphenylglycoluril is critically dependent on a multi-faceted spectroscopic approach. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: ^1H NMR Spectroscopic Data for 3a,6a-Diphenylglycoluril (Solvent: DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.79	br s	4H	NH (D ₂ O exchangeable)
7.10 - 7.12	m	10H	Ar-H

Table 2: ¹³C NMR Spectroscopic Data for 3a,6a-Diphenylglycoluril (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
151.2	C=O
128.7	Aromatic C
118.2	Aromatic C
117.8	Aromatic C
117.4	Aromatic C
72.2	C-Ph

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 3a,6a-Diphenylglycoluril (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3215	Strong, Broad	N-H Stretch
3055	Medium	Aromatic C-H Stretch
2832	Medium	Aliphatic C-H Stretch
1695	Strong	C=O Stretch (Amide I)
1672	Strong	C=O Stretch (Amide I)

Experimental Protocols

A reliable and reproducible synthesis is paramount for obtaining pure 3a,6a-diphenylglycoluril for spectroscopic analysis and further applications.

Synthesis of 3a,6a-Diphenylglycoluril

This protocol describes a solvent-free, environmentally friendly method for the synthesis of 3a,6a-diphenylglycoluril from benzil and urea.^[1]

Materials:

- Benzil (1 mmol)
- Urea (2 mmol)
- Mortar and pestle
- Deionized water
- Anhydrous Na_2SO_4
- Suitable solvent for recrystallization (e.g., ethanol or a mixture of ethanol and water)

Procedure:

- A mixture of benzil (1 mmol) and urea (2 mmol) is placed in a mortar.
- The mixture is ground thoroughly with a pestle at room temperature.
- The progress of the reaction is monitored by thin-layer chromatography.
- Upon completion of the reaction, the solid mixture is poured into 50 mL of deionized water.
- The resulting precipitate is collected by filtration and washed with cold water.
- The crude product is dried over anhydrous Na_2SO_4 .

- The dried product is purified by recrystallization from a suitable solvent to yield 3a,6a-diphenylglycoluril.[1]

Yield: 72%[1] Melting Point: >300 °C[1]

Spectroscopic Characterization

NMR Spectroscopy:

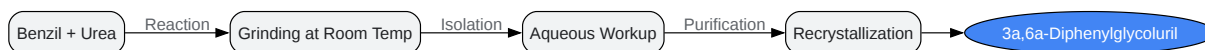
^1H and ^{13}C NMR spectra were recorded on a 300 MHz spectrometer using DMSO- d_6 as the solvent.[1]

IR Spectroscopy:

The IR spectrum was recorded using a KBr pellet method.[1]

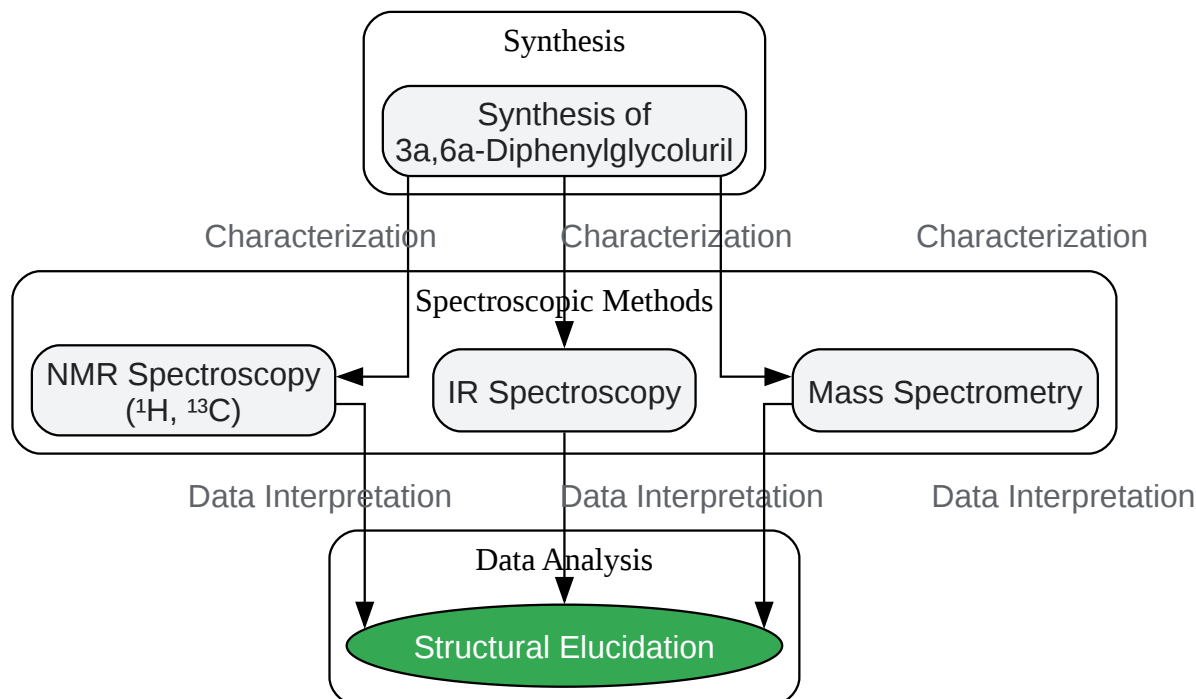
Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the spectroscopic methods used for the characterization of 3a,6a-diphenylglycoluril.



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Caption: Synthetic workflow for 3a,6a-diphenylglycoluril.



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Caption: Logical workflow for the spectroscopic analysis of 3a,6a-diphenylglycoluril.

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References

- 1. 3A,6A-DIPHENYLGlyCOLURIL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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